Chlorpropham

Overview

Description

It is primarily used as a sprout suppressant for various crops, including potatoes, grass weeds, alfalfa, lima beans, snap beans, blueberries, cane fruit, carrots, cranberries, ladino clover, garlic, seed grass, onions, spinach, sugar beets, tomatoes, safflower, soybeans, gladioli, and woody nursery stock . Chlorpropham is available in emulsifiable concentrate and liquid formulations .

Mechanism of Action

Target of Action

Chlorpropham, also known as CIPC, is primarily used as a plant growth regulator and herbicide . It acts as a sprout suppressant for various plants including grass weeds, alfalfa, lima and snap beans, blueberries, cane fruit, carrots, cranberries, ladino clover, garlic, seed grass, onions, spinach, sugar beets, tomatoes, safflower, soybeans, gladioli and woody nursery stock . The primary target of this compound is the microtubule structure within the cells of these plants .

Mode of Action

This compound interacts with its targets by altering the microtubule structure and function, which results in the inhibition of cell division . This interaction prevents the sprouting of potatoes and controls the growth of various weeds .

Biochemical Pathways

This compound is degraded by certain bacterial strains, such as Bacillus licheniformis NKC-1 . The degradation process begins with the hydrolysis of this compound by a specific enzyme called CIPC hydrolase, which yields 3-chloroaniline (3-CA) as a major metabolic product . An inducible 3-CA dioxygenase then catalyzes the incorporation of molecular oxygen and removes the amino group by deamination, yielding a monochlorinated catechol . Further degradation of 4-chlorocatechol proceeds via ortho-ring cleavage through the maleylacetate process .

Result of Action

The result of this compound’s action is the suppression of sprouting in potatoes and the control of growth in various weeds . By inhibiting cell division, this compound prevents the sprouting of potatoes and controls the growth of various weeds .

Action Environment

It is moderately soluble in water, highly volatile, and moderately mobile . These properties suggest that this compound’s action, efficacy, and stability can be influenced by environmental factors such as soil composition, water availability, and temperature . Furthermore, this compound may contaminate water resources and affect aquatic ecosystems and animals including fishes, invertebrates, and crustaceans .

Biochemical Analysis

Biochemical Properties

Chlorpropham interacts with various biomolecules in plants. It is known to alter the structure and function of microtubules, which are crucial for cell division

Cellular Effects

This compound has a significant impact on cellular processes. It inhibits cell division, which is a crucial process for plant growth This effect is likely to influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with microtubules It is believed to bind to these structures, disrupting their normal function and thereby inhibiting cell division This binding may involve interactions with various biomolecules and could lead to changes in gene expression

Temporal Effects in Laboratory Settings

This compound is partially degraded in the environment under aerobic conditions (15% to 30% after 100 days) and partially hydrolysed in water solution (90% after 59 to 130 days) . A study of the stability of this compound in potatoes revealed that the mean concentration of this compound in the tuber decreased spontaneously by 24% and 42% at 28 days and 65 days post-application respectively .

Dosage Effects in Animal Models

In animal studies, this compound has been shown to have a low level of toxicity. Long-term exposure at high doses (≥ 1000 mg/kg/day) could cause reduction of body weight gain, decrease in hematocrit and hemoglobin, and increase in blood reticulocytes .

Metabolic Pathways

It is known that this compound is partially degraded in the environment and hydrolysed in water

Transport and Distribution

It is known that this compound is moderately soluble in water, highly volatile and moderately mobile . It is not persistent in soil but may be persistent in water systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorpropham is synthesized through the reaction of 3-chloroaniline with isopropyl chloroformate. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:

3-chloroaniline+isopropyl chloroformate→this compound+HCl

The reaction is carried out under controlled temperature conditions to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The final product is formulated into various forms, such as granules, dustable powder, and emulsifiable concentrate .

Chemical Reactions Analysis

Types of Reactions

Chlorpropham undergoes several types of chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed in the presence of water, leading to the formation of 3-chloroaniline and isopropyl alcohol.

Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically occurs under acidic or basic conditions with water as the solvent.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

Hydrolysis: 3-chloroaniline and isopropyl alcohol.

Oxidation: Various oxidation products depending on the specific conditions.

Substitution: Products with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chlorpropham has several scientific research applications, including:

Agriculture: Used as a sprout suppressant for potatoes and other crops to prevent premature sprouting during storage.

Environmental Science: Studied for its environmental impact and degradation in soil and water.

Analytical Chemistry: Used as a standard compound in chromatographic methods for pesticide residue analysis.

Comparison with Similar Compounds

Chlorpropham is part of the carbamate family of chemicals, which includes other compounds such as propham and asulam. Compared to these compounds, this compound is unique in its specific use as a sprout suppressant for potatoes and its effectiveness in controlling a wide range of weeds . Similar compounds include:

Propham: Another carbamate herbicide used for weed control.

Asulam: A herbicide used for controlling broadleaf weeds and grasses.

This compound stands out due to its specific application in agriculture and its effectiveness in preventing sprouting during storage .

Biological Activity

Chlorpropham, a carbamate herbicide, is primarily used as a potato sprout suppressant. Its biological activity encompasses various aspects, including cellular uptake, metabolic pathways, and potential toxicological effects. This article synthesizes findings from multiple studies to provide a comprehensive overview of this compound's biological activity.

This compound (C_10H_12ClN_3O) acts by inhibiting cell division, which is critical in its role as a herbicide. Its mechanism involves interference with the normal cellular processes, leading to growth suppression in target plants. Research indicates that this compound can be absorbed by various organisms, including algae and higher plants, where it affects metabolic pathways.

Uptake Studies

Studies have demonstrated that this compound is taken up by algal cells such as Dunaliella salina. The kinetics of uptake show that after initial exposure, this compound accumulates within the cells over time:

- Initial Uptake : 1.92 mg/g biomass after 5 minutes.

- Long-term Accumulation : Increased to 3.22 mg/g after 28 days .

The uptake appears to correlate with cell volume increase and phytoene accumulation, suggesting a link between this compound exposure and cellular metabolic changes.

Metabolic Pathways

This compound undergoes significant biotransformation in organisms. In studies involving rats, it was found that this compound is metabolized primarily through hydrolysis and hydroxylation, yielding various metabolites including 3-chloroaniline. The distribution of radioactive metabolites in tissues indicates that this compound is widely distributed but does not accumulate significantly in organs like the liver and kidneys .

Toxicological Effects

This compound has been evaluated for its toxicological profile across several studies:

- Acute Toxicity : Classified as slightly toxic via oral exposure (Toxicity Category III). It has shown mild irritant effects on skin and eyes .

- Chronic Studies : Long-term feeding studies in beagle dogs indicated reduced body weight gain and changes in blood parameters but did not result in significant carcinogenic effects .

- Developmental Toxicity : Studies revealed some fetal effects in rats, such as increased incidence of rudimentary ribs .

Residue Analysis in Food Processing

Research on the fate of this compound during food processing has shown that it can degrade significantly under high-temperature conditions:

| Processing Method | Residue Remaining (%) |

|---|---|

| Boiling | 17 ± 6 |

| Frying | 27 ± 3 |

| Baking | 22 ± 3 |

These findings suggest that cooking methods can effectively reduce this compound residues in food products .

Case Studies

- Cellular Uptake in Algae : A study focused on the uptake of this compound by Dunaliella salina highlighted the compound's impact on cellular metabolism and growth patterns over a period of 30 days. The results indicated significant correlations between this compound concentration and cell morphology changes .

- Toxicokinetics in Rats : In a controlled study involving radiolabeled this compound, researchers tracked its distribution across various tissues. The findings revealed rapid metabolism and excretion through urine, with significant amounts detected in the liver and kidneys shortly after administration .

Properties

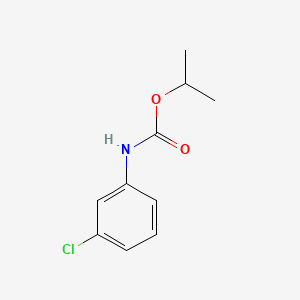

IUPAC Name |

propan-2-yl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJSHJJYOPWUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020764 | |

| Record name | Chlorpropham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl-n-(3-chlorophenyl)carbamate is a brown chunky solid. (NTP, 1992), Colorless to light tan solid; [HSDB] Commercial product is a liquid; [Merck Index] Slightly beige solid; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALS. | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpropham | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

477 °F at 760 mmHg (decomposition) (NTP, 1992), 149 °C at 2 mm Hg, Boiling point: 246 °C with decomposition | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Readily soluble in most organic solvents (e.g., alcohols, ketones, esters, chlorinated hydrocarbons, aromatic hydrocarbons); moderately soluble in mineral oils (100 g/kg kerosene), Miscible in acetone, carbon disulfide; very soluble in anhydrous ammonia, aromatic solvents, ethyl and isopropyl alcohol, ketones; soluble in kerosene or diesel oil, In water, 89 mg/L at 25 °C, Solubility in water, g/100ml: 0.009 (very poor) | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.18 at 86 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 30 °C, 1.18 g/cm³ | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2 mmHg at 300 °F (NTP, 1992), 0.0000075 [mmHg], Vapor pressure = 2 mm Hg at 149 °C, 24 mPa (1.8X10-4 mm Hg) at 20 °C (98% pure) | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpropham | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Light-tan powder, Light brown crystalline solid | |

CAS No. |

101-21-3 | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpropham | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpropham [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chlorpropham | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorpropham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorpropham | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPROPHAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HBU04R8B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

106.5 °F (NTP, 1992), 40.7-41.1 °C, 41 °C | |

| Record name | ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPROPHAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORPROPHAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1500 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of chlorpropham in plants?

A1: this compound acts by disrupting cell division (mitosis) in plants, primarily by interfering with the formation of microtubules. [] Microtubules are crucial for cell division, and their disruption prevents the separation of chromosomes, ultimately leading to the inhibition of cell division and sprout growth. []

Q2: How effective is this compound in suppressing sprout growth in potatoes?

A2: this compound effectively inhibits sprouting in potatoes during storage. Studies have demonstrated that treated potatoes exhibit significantly reduced sprout length and a lower number of sprouts compared to untreated controls. [, , ]

Q3: Are there any concerns regarding the effectiveness of this compound application in commercial potato storage?

A3: Yes, conventional thermal fog application of this compound, the industry standard, often results in uneven distribution within storage facilities. [] This uneven distribution can lead to inadequate sprout control in some areas and unacceptably high residues in others. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H12ClNO2, and its molecular weight is 213.66 g/mol.

Q5: How stable is this compound under different storage conditions?

A5: this compound's stability is influenced by storage conditions. Studies have shown that its degradation is faster at higher temperatures. [] Additionally, this compound residues in potatoes decrease over extended storage periods. []

Q6: Does the type of formulation affect this compound's degradation in the environment?

A6: Yes, the formulation can influence this compound's degradation rate. Studies have indicated that the degradation of this compound formulated as a potato sprout powder is slower in soil compared to this compound in emulsifiable concentrate (EC) formulation. []

Q7: Does this compound exhibit any catalytic properties?

A7: While this compound is primarily known for its herbicidal and plant growth regulating properties, there is limited research on its potential catalytic applications.

Q8: How do structural modifications to the this compound molecule impact its activity?

A9: Hydroxylation of this compound at specific positions on the aromatic ring doesn't necessarily eliminate its phytotoxicity. For instance, while less potent than this compound, hydroxylated metabolites can still inhibit cell division and growth in some plant systems. []

Q9: Are there strategies to enhance the stability of this compound formulations?

A10: Research suggests that using clay as a carrier material can improve the slow-release properties of this compound, potentially enhancing its efficacy and reducing the frequency of application. []

Q10: Are there concerns regarding the safety of this compound residues in food?

A11: Yes, the presence of this compound residues in food, particularly potatoes, has raised concerns. As a result, maximum residue levels (MRLs) have been established to ensure consumer safety. []

Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in animals?

A12: Studies in rats have shown that this compound is readily absorbed after oral administration and distributed to various tissues. [] It is primarily metabolized in the liver, with meta-chloroaniline identified as a key metabolite. [] Excretion occurs through both urine and feces, with a greater portion eliminated via urine. []

Q12: What is known about the potential toxicity of this compound and its metabolite, 3-chloroaniline?

A13: this compound's toxicity varies depending on factors like the dose, route of exposure, and animal species. Studies in rats have shown that protein deficiency can increase susceptibility to this compound toxicity. [] The metabolite 3-chloroaniline has also been linked to adverse effects in various organisms. [, ]

Q13: What analytical techniques are commonly employed for detecting and quantifying this compound residues?

A14: Gas chromatography with flame ionization detection (GC-FID) [, ] and gas chromatography with electron capture detection (GC-ECD) [] are widely used for analyzing this compound residues in various matrices. High-performance liquid chromatography (HPLC) coupled with different detectors like PDA [] or mass spectrometry (MS) [] also provides sensitive and selective detection methods. Enzyme-linked immunosorbent assay (ELISA) techniques using monoclonal antibodies have also been developed for rapid analysis. []

Q14: How does this compound behave in the environment after application?

A15: this compound can adsorb to soil particles, and its persistence is influenced by factors like soil type, temperature, and moisture. [] It undergoes degradation through various processes, including microbial breakdown and photolysis (degradation by sunlight). [, ]

Q15: What are the potential environmental concerns associated with this compound use?

A16: Concerns exist regarding the potential contamination of water sources due to this compound runoff from treated fields or leaching from storage facilities. [] Additionally, the presence of this compound residues in the environment, even at low levels, might have adverse effects on non-target organisms. []

Q16: Are there any mitigation strategies to minimize the environmental impact of this compound?

A17: Implementing best management practices during application, such as targeted application methods and minimizing runoff, can help reduce environmental contamination. [] Additionally, exploring alternative sprout suppression methods with lower environmental footprints is crucial. []

Q17: Are there any viable alternatives to this compound for sprout suppression in potato storage?

A18: Research into alternative sprout control methods is ongoing. Some potential alternatives include the use of natural plant extracts, essential oils, irradiation techniques, and controlled atmosphere storage. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.